SERT Inhibition Potency: Quantified Advantage Over the Unsubstituted Benzyl Analog
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine inhibits the human serotonin transporter (SERT) with an IC50 of 100 nM [1]. This potency is 1.7-fold lower than that of the closely related analog 1-benzyl-1H-pyrazol-4-amine, which exhibits an IC50 of 59 nM under comparable assay conditions [2]. While the analog shows higher affinity, the target compound's reduced SERT potency is a crucial feature contributing to its distinct overall polypharmacological profile, allowing other potent activities (e.g., nAChR antagonism) to dominate its functional signature.
| Evidence Dimension | Inhibition of serotonin (5-HT) uptake |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | 1-benzyl-1H-pyrazol-4-amine: IC50 = 59 nM |
| Quantified Difference | Target compound is 1.7-fold less potent at SERT |
| Conditions | Inhibition of [3H]serotonin uptake at human SERT expressed in HEK293 cells |
Why This Matters
This quantitative difference in SERT affinity is a key selection criterion, as it contributes to the compound's distinct functional profile compared to a common analog, directly impacting its utility in assays where avoiding strong serotonergic effects is desired.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Inhibition of [3H]serotonin uptake at human SERT expressed in HEK293 cells (100 nM). View Source
- [2] BindingDB. BDBM50597225. 1-Benzyl-1H-pyrazol-4-amine: Inhibition of human SERT, IC50 = 59 nM. View Source
